molecular formula C7H11BrO3S B13175440 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione

Cat. No.: B13175440
M. Wt: 255.13 g/mol
InChI Key: QQYKHASJGDYYDX-UHFFFAOYSA-N
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Description

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a highly functionalized and reactive compound It is characterized by its unique structure, which includes a bromomethyl group attached to a hexahydro-thieno-furan-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multiple steps. One common method starts with the bromination of dimethyl itaconate using bromine under reflux conditions in carbon tetrachloride. This reaction produces an intermediate dibromide compound, which is then subjected to a regio- and stereoselective dehydrobromination process induced by triethylamine . The resulting product undergoes further transformations, including hydrolysis and intramolecular cyclization, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are implemented.

Chemical Reactions Analysis

Types of Reactions

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, triethylamine, and various nucleophiles. Reaction conditions typically involve refluxing in solvents such as carbon tetrachloride and acetic anhydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione include:

Uniqueness

Its reactivity and versatility make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C7H11BrO3S

Molecular Weight

255.13 g/mol

IUPAC Name

3a-(bromomethyl)-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan 5,5-dioxide

InChI

InChI=1S/C7H11BrO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5H2

InChI Key

QQYKHASJGDYYDX-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2(CO1)CBr

Origin of Product

United States

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